N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: is a complex organic compound that features both indole and tetrazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the tetrazole ring and the benzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Both the indole and tetrazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The indole ring can interact with various biological receptors, while the tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: can be compared with other similar compounds, such as:
N-(1H-indol-3-yl)ethylbenzamide: Lacks the tetrazole ring, which may result in different biological activities.
N-(1H-indol-3-yl)ethyl-2-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of the tetrazole ring, which can affect its chemical and biological properties.
1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine: Features a different substitution pattern on the indole ring, leading to unique properties.
The uniqueness of This compound lies in its combination of the indole and tetrazole rings, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-12(2)25-23-18(22-24-25)14-3-5-15(6-4-14)19(26)21-16-8-7-13-9-10-20-17(13)11-16/h3-12,20H,1-2H3,(H,21,26) |
InChI Key |
GHPFJXYWUMFUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.